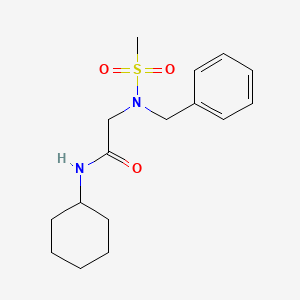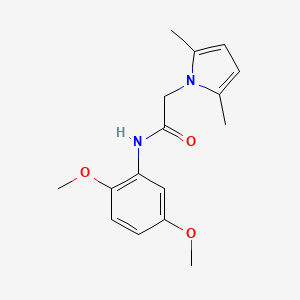![molecular formula C13H12ClNO2 B5709689 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, also known as clopidol, is a pyridinone derivative that has been widely used as a feed additive for poultry to prevent and control coccidiosis. It was first synthesized by scientists at Merck & Co. in the 1950s and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Clopidol exerts its anti-coccidial effect by inhibiting the activity of the mitochondrial respiratory chain complex III, which is essential for the energy metabolism of Eimeria. This leads to a decrease in the ATP production and an accumulation of reactive oxygen species, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects:
Clopidol has been shown to have a number of biochemical and physiological effects in chickens, including an increase in body weight gain, feed conversion efficiency, and egg production. It has also been reported to have antioxidant and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidol has several advantages as a feed additive for poultry, including its low toxicity, high efficacy against coccidiosis, and ease of administration. However, it also has some limitations for use in lab experiments, including its potential to interfere with other metabolic pathways and its narrow spectrum of activity against Eimeria.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, including:
1. Development of new formulations and delivery methods to improve its efficacy and reduce its potential side effects.
2. Investigation of its potential use in other animal species, such as pigs and cattle, for the prevention and control of coccidiosis.
3. Identification of the molecular targets of 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone in Eimeria and other parasites, which could lead to the development of new anti-parasitic drugs.
4. Exploration of its potential as an immunomodulatory agent in poultry and other animals.
5. Investigation of its potential as an antioxidant and anti-inflammatory agent in humans and animals.
Synthesemethoden
Clopidol can be synthesized through a multistep process from 2-chlorophenol and 2-pyridinecarboxaldehyde. The first step involves the formation of 2-(2-chlorophenoxy)ethylamine by the reaction of 2-chlorophenol with ethylene oxide. This intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a catalyst to yield 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone.
Wissenschaftliche Forschungsanwendungen
Clopidol has been used extensively in scientific research for its ability to inhibit the growth and replication of the protozoan parasite Eimeria, which causes coccidiosis in poultry. Studies have shown that 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone can reduce the severity of coccidiosis and improve the growth performance of chickens.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-1-2-6-12(11)17-10-9-15-8-4-3-7-13(15)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPOVGOQHQTNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)

![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
